
1-(tert-Butoxy)-4-chlorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxy)-4-chlorobutane is an organic compound that features a tert-butoxy group attached to a butane chain with a chlorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxy)-4-chlorobutane can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via a substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxy)-4-chlorobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The tert-butoxy group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium tert-butoxide is often used as a base in substitution reactions.
Elimination: Potassium tert-butoxide is a common reagent for elimination reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the tert-butoxy group.
Major Products Formed:
Substitution Products: Various alkyl and aryl derivatives.
Elimination Products: Alkenes.
Oxidation Products: Alcohols and ketones.
Scientific Research Applications
1-(tert-Butoxy)-4-chlorobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-(tert-Butoxy)-4-chlorobutane exerts its effects involves the interaction of the tert-butoxy group with various molecular targets. The tert-butoxy group can act as a protecting group in organic synthesis, allowing for selective reactions to occur without interference from other functional groups . The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
tert-Butyl Chloride: Similar in structure but lacks the butane chain.
tert-Butyl Alcohol: Contains the tert-butyl group but lacks the chlorine atom.
4-Chlorobutanol: Similar but lacks the tert-butoxy group.
Uniqueness: 1-(tert-Butoxy)-4-chlorobutane is unique due to the presence of both the tert-butoxy group and the chlorine atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-4-[(2-methylpropan-2-yl)oxy]butane |
InChI |
InChI=1S/C8H17ClO/c1-8(2,3)10-7-5-4-6-9/h4-7H2,1-3H3 |
InChI Key |
HZYHBHZKHIYGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


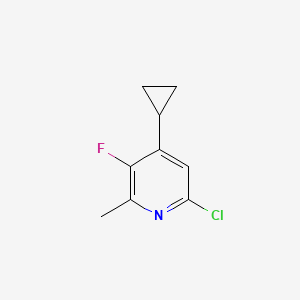
![4-Chloro-2-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12978845.png)
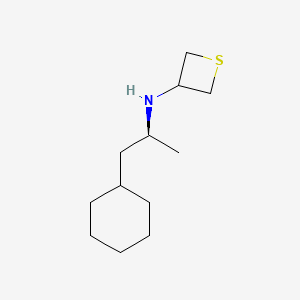
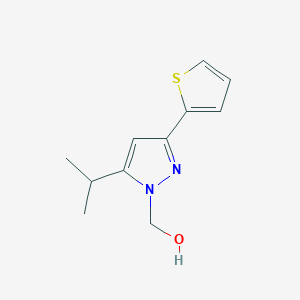
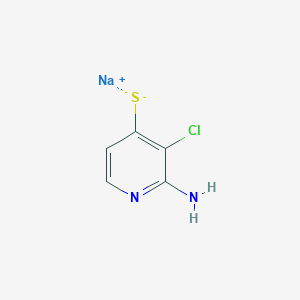

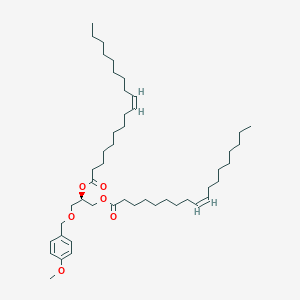
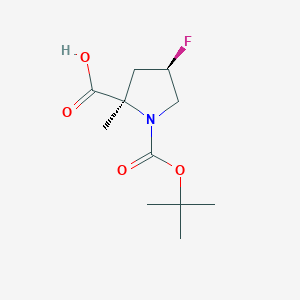

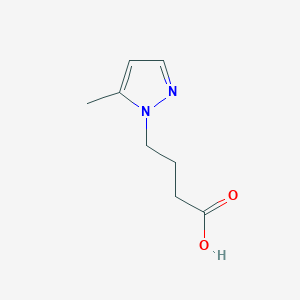
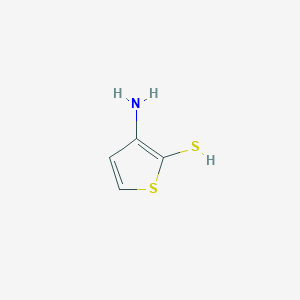
![5'-Methoxy-2',3'-dihydrospiro[azetidine-3,1'-indene]](/img/structure/B12978905.png)
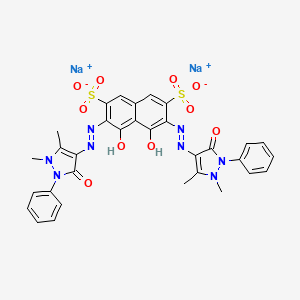
![5-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B12978911.png)
